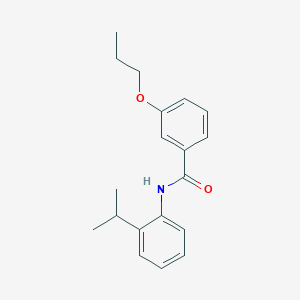![molecular formula C16H15ClN2O2 B268682 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide](/img/structure/B268682.png)
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide, also known as CPB, is a chemical compound with the molecular formula C16H15ClN2O2. It is a white crystalline powder that is widely used in scientific research due to its various biochemical and physiological effects. CPB belongs to the class of benzamides and is a potent inhibitor of histone deacetylases (HDACs).
作用機序
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide exerts its biological effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histones. Histones are proteins that play a crucial role in regulating gene expression. By inhibiting HDACs, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide increases histone acetylation, leading to changes in gene expression that result in the observed biological effects.
Biochemical and Physiological Effects:
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been shown to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. It also exhibits anti-angiogenic effects, which inhibit the growth of new blood vessels that are necessary for tumor growth. 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. It also reduces oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide inhibits the production of inflammatory cytokines, which are involved in various inflammatory diseases.
実験室実験の利点と制限
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has several advantages for laboratory experiments, including its ability to inhibit HDACs, which makes it a valuable tool for studying the role of histone acetylation in gene expression. It is also relatively easy to synthesize and has a high purity. However, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and treatment regimens for 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide in different types of cancer and other diseases. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide. Finally, further research is needed to elucidate the precise molecular mechanisms underlying the biological effects of 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide, which could lead to the development of new drugs for the treatment of various diseases.
合成法
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride and subsequently reacted with 3-(2-chlorophenyl)propionic acid to obtain 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide.
科学的研究の応用
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
特性
製品名 |
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide |
|---|---|
分子式 |
C16H15ClN2O2 |
分子量 |
302.75 g/mol |
IUPAC名 |
3-[3-(2-chlorophenyl)propanoylamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c17-14-7-2-1-4-11(14)8-9-15(20)19-13-6-3-5-12(10-13)16(18)21/h1-7,10H,8-9H2,(H2,18,21)(H,19,20) |
InChIキー |
FTACCIVEVJLCKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)N)Cl |
正規SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)



![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)